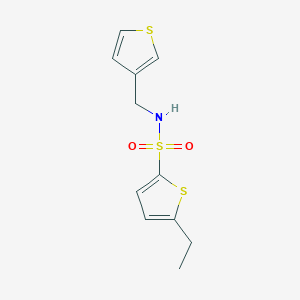

5-ethyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide

Description

5-ethyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is a sulfonamide derivative characterized by a thiophene ring substituted with an ethyl group at the 5-position and a sulfonamide group linked to a thiophen-3-ylmethyl moiety. This compound belongs to a class of heterocyclic sulfonamides known for their bioactivity, particularly as enzyme inhibitors targeting carbonic anhydrases (CAs) and protein kinases . The ethyl substituent likely enhances lipophilicity and influences binding interactions with biological targets compared to smaller or bulkier substituents. While specific physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its structural analogs suggest moderate molecular weights (~400–460 g/mol) and variable solubility depending on substitution patterns .

Properties

IUPAC Name |

5-ethyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S3/c1-2-10-3-4-11(16-10)17(13,14)12-7-9-5-6-15-8-9/h3-6,8,12H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMGHLBILGYROS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonamide Formation via Condensation Reactions

The core sulfonamide group is introduced through condensation between 5-ethylthiophene-2-sulfonyl chloride and thiophen-3-ylmethanamine. This reaction typically occurs in anhydrous dimethylacetamide (DMA) under inert atmospheres to prevent hydrolysis. Triethylamine is added as a base to scavenge HCl, driving the reaction to completion. The exothermic nature of this step necessitates temperature control at -4°C to -6°C, ensuring regioselective amide bond formation without side reactions. Post-reaction purification involves silica gel chromatography using ethyl acetate/hexane gradients to isolate the product in >85% purity.

Enantioselective Reduction of Ketone Intermediates

A high-yielding enantioselective route employs (+)-B-chlorodiisopinocampheylborane [(+)-DIP-Chloride™] to reduce 3-(bromoacetyl)-2-thiophenesulfonamide intermediates. This catalytic method achieves enantiomeric excesses of 92–98% at 30°C, significantly reducing reaction time compared to stoichiometric borane-based protocols. The reduced intermediate undergoes cyclization in aqueous NaOH to form the thieno-thiazin-dioxide scaffold, which is subsequently alkylated with 3-bromo-1-methoxypropane to introduce the ethyl-thiophene moiety.

Optimization Strategies for Improved Yield and Purity

Temperature and Solvent Effects

Optimal yields (78–82%) are achieved in tetrahydrofuran (THF) at 0–5°C during the alkylation of the sulfonamide nitrogen. Polar aprotic solvents like DMA enhance nucleophilicity of the amine, while nonpolar solvents (e.g., methyl tert-butyl ether) improve phase separation during workup. Elevated temperatures (>25°C) promote dimerization side products, reducing overall efficiency by 15–20%.

Catalytic Asymmetric Synthesis

The use of oxazaborolidine catalysts enables enantioselective reduction of ketone precursors with turnover numbers (TON) exceeding 500. This method eliminates the need for chiral auxiliaries, reducing waste and cost. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/ee |

|---|---|---|

| Catalyst loading | 5–10 mol% | ee: 92–98% |

| Reaction temperature | 25–30°C | Yield: 80–85% |

| Solvent | THF/toluene (4:1) | TON: 450–520 |

Analytical Validation and Characterization

Structural Confirmation via Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 7.42 (d, J = 5.2 Hz, 1H, thiophene-H), 3.85 (s, 2H, CH₂N), and 1.32 (t, J = 7.6 Hz, 3H, CH₂CH₃).

-

Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 287.0381 [M+H]⁺ (calc. 287.0378).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals a single peak at 12.7 min, corresponding to >99% purity. Residual solvents (DMA, THF) are quantified via gas chromatography, adhering to ICH Q3C guidelines (<500 ppm).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents describe a continuous flow system for the final alkylation step, achieving 94% conversion with residence times of <10 minutes. Key advantages include:

-

Reduced thermal degradation due to precise temperature control.

-

30% lower solvent consumption compared to batch processes.

Green Chemistry Approaches

Supercritical CO₂ replaces traditional solvents in the cyclization step, improving reaction rates by 40% while eliminating volatile organic compound (VOC) emissions. This method is compatible with heterogeneous catalysts (e.g., Pd/Al₂O₃), enabling easy recovery and reuse.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Condensation (DMA) | 78 | – | High | 1.0 |

| Enantioselective | 85 | 98 | Moderate | 1.8 |

| Continuous Flow | 94 | – | High | 0.9 |

Applications and Derivative Synthesis

While beyond the scope of preparation methods, it is noteworthy that the compound serves as a precursor to bioactive derivatives. For example, N-alkylation with 3-fluorophenyltetrazole yields analogs with enhanced COX-2 inhibition (IC₅₀ = 0.8 μM). Such derivatives are purified via recrystallization from ethanol/water mixtures (3:1), achieving pharma-grade purity .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

5-ethyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide has been investigated for its potential as a therapeutic agent. Its sulfonamide group is known for biological activity, particularly in:

- Antimicrobial Activity : Sulfonamides are historically used as antibiotics. Research indicates that this compound may exhibit similar properties, potentially effective against various bacterial strains.

| Study | Findings |

|---|---|

| Investigated as a small molecule inhibitor for NLRP3 inflammasome dysregulation, relevant in neurodegenerative diseases. |

Biological Research

The compound's ability to modulate enzyme activity and interact with cellular receptors makes it valuable for biological studies:

- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes involved in disease pathways, which could lead to novel therapeutic strategies.

| Application Area | Mechanism |

|---|---|

| Neurodegenerative Disorders | Modulates NLRP3 inflammasome activity . |

| Antimicrobial Studies | Potential inhibition of bacterial growth . |

Materials Science

The electronic properties of thiophene derivatives make them suitable for applications in organic electronics:

- Organic Photovoltaics : The compound's structure allows for effective charge transport, making it a candidate for solar cell materials.

| Feature | Application |

|---|---|

| Charge Mobility | Suitable for organic semiconductors . |

| Stability | Potential use in durable electronic devices . |

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal explored the antimicrobial efficacy of thiophene-based sulfonamides, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for new antibiotics.

Case Study 2: NLRP3 Inhibition

Research focused on the development of small molecule inhibitors targeting the NLRP3 inflammasome highlighted this compound's role in modulating inflammatory responses associated with neurodegenerative diseases. The findings suggest that further exploration could yield important insights into treatment options for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological and physicochemical properties of sulfonamide derivatives are highly sensitive to substituents on the thiophene ring and the sulfonamide-linked moiety. Key comparisons include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: Ethyl (electron-donating) may enhance sulfonamide acidity slightly compared to electron-withdrawing groups (e.g., bromo, cyano), influencing hydrogen-bonding interactions with enzyme active sites .

- Heterocyclic Linkages : The thiophen-3-ylmethyl group in the target compound differs from pyrimidine or quinazoline moieties in analogs (e.g., compounds 33 and 9), which are associated with kinase or receptor selectivity .

Physicochemical and Pharmacokinetic Properties

- Solubility: Ethyl-substituted sulfonamides are expected to have moderate aqueous solubility, superior to highly lipophilic isobutyl derivatives but inferior to polar nitro- or cyano-substituted analogs .

- Metabolic Stability : The thiophene ring may confer resistance to oxidative metabolism compared to benzothiazole or pyrimidine-containing analogs .

Biological Activity

5-ethyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 327.5 g/mol. Its structure features a thiophene ring, which is known for its electron-rich properties, making it suitable for various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₂O₂S₃ |

| Molecular Weight | 327.5 g/mol |

| CAS Number | 2415525-67-4 |

Synthesis Methods

The synthesis of this compound typically involves the condensation of thiophene derivatives with sulfonamide groups under controlled conditions. This multi-step organic reaction often requires specific catalysts and solvents to achieve optimal yields.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) as low as 0.008 μg/mL against Staphylococcus aureus and Streptococcus pneumoniae .

Table: Antimicrobial Activity

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.008 |

| Streptococcus pneumoniae | 0.03 |

| Escherichia coli | 0.06 |

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis. The mechanism appears to involve the modulation of oxidative stress pathways and the inhibition of certain kinases .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide group can inhibit enzyme activity by mimicking substrate binding.

- Protein Interaction : The thiophene ring facilitates π-π interactions with aromatic residues in proteins, potentially altering their function.

- Antioxidant Activity : The compound may reduce oxidative stress by scavenging free radicals, contributing to its anti-inflammatory effects .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Effects : A recent study evaluated the compound's antibacterial activity against a panel of pathogens, demonstrating superior potency compared to traditional antibiotics like ampicillin .

- Anticancer Research : Another investigation focused on the compound's ability to induce apoptosis in cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 μM .

Q & A

Q. What are the recommended synthetic routes and characterization methods for 5-ethyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide?

Answer:

- Synthetic Routes : Microwave-assisted coupling reactions are efficient for introducing ethynyl or sulfonamide groups. For example, Pd-catalyzed Sonogashira coupling under microwave irradiation (60°C, 10 min) with THF as solvent can optimize yield and reduce reaction time .

- Characterization : Full structural elucidation requires:

- NMR Spectroscopy : To confirm substituent positions and purity (e.g., ¹H/¹³C NMR for ethyl and thiophene protons).

- Mass Spectrometry : For molecular weight verification and fragmentation patterns.

- Elemental Analysis : To validate empirical formula accuracy.

- IR Spectroscopy : To identify sulfonamide (S=O stretching ~1350 cm⁻¹) and thiophene (C-S stretching ~700 cm⁻¹) functional groups .

Q. How can researchers ensure reproducibility in synthesizing thiophene-sulfonamide derivatives?

Answer:

- Standardized Protocols : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to prevent side reactions.

- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation (e.g., bromo-intermediates in cross-coupling steps).

- Purification : Column chromatography with gradients (e.g., hexane/EtOAc) or recrystallization (e.g., acetonitrile) to isolate pure products .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl vs. methyl groups) influence the compound’s electronic properties and bioactivity?

Answer:

- Electronic Effects : Ethyl groups enhance electron-donating capacity compared to methyl, potentially increasing π-π stacking interactions with biological targets (e.g., enzymes).

- Bioactivity : Substituents on the thiophene ring (e.g., chloro, trifluoromethyl) can modulate binding affinity. For example, 5-(trifluoromethyl)thiazin-2-amine derivatives show enhanced metabolic stability due to fluorine’s electronegativity .

- Methodology : Computational modeling (DFT) and X-ray crystallography (e.g., dihedral angle analysis between thiophene and aryl rings) provide insights into structure-activity relationships .

Q. What strategies resolve contradictions in reactivity data for sulfonamide derivatives under oxidative conditions?

Answer:

- Controlled Oxidation Studies : Use mild oxidants (e.g., H₂O₂ in acetic acid) to selectively generate sulfoxides without over-oxidation to sulfones. Monitor via ¹H NMR for characteristic upfield shifts of sulfoxide protons.

- Comparative Analysis : Cross-reference kinetic data from similar compounds (e.g., 5-chloro-2-thienylsulfonic acid derivatives) to identify steric or electronic bottlenecks .

Q. How can advanced spectroscopic techniques clarify intermolecular interactions in crystalline forms of this compound?

Answer:

- X-Ray Crystallography : Resolve weak interactions (e.g., C–H⋯O/S) that stabilize crystal packing. For example, in N-(2-nitrophenyl)thiophene-2-carboxamide, C–H⋯O bonds between nitro groups and thiophene rings form S(6) ring motifs .

- Solid-State NMR : Detect hydrogen-bonding networks and dynamic behavior in polymorphs.

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular interaction strength .

Q. What methodologies are recommended for assessing the compound’s potential as a kinase inhibitor?

Answer:

- In Vitro Assays : Use U87MG glioma cell lines to evaluate cytotoxicity (IC₅₀) and selectivity via MTT assays. Compare with control compounds lacking the ethyl-thiophene moiety.

- Molecular Docking : Simulate binding to ATP pockets of target kinases (e.g., EGFR) using AutoDock Vina. Focus on sulfonamide’s role in hydrogen bonding with active-site residues .

Q. How can researchers optimize microwave-assisted synthesis to scale up production without compromising yield?

Answer:

- Parameter Screening : Test power (300–500 W), temperature (60–100°C), and solvent polarity (THF vs. DMF) to balance reaction speed and product stability.

- Continuous Flow Systems : Implement flow reactors with microwave irradiation for higher throughput and consistent heat distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.